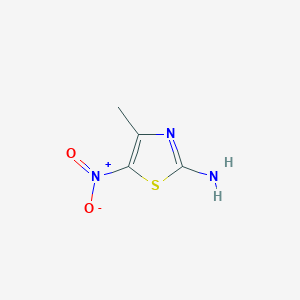

4-Methyl-5-nitro-2-thiazoleamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-nitro-2-thiazoleamine (4MNT) is a versatile chemical compound that has been widely used in scientific research. It is a derivative of thiazoleamine, a heterocyclic aromatic compound, and is a nitro-containing compound. 4MNT has a variety of applications in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals and other chemical compounds, and as an analytical tool for determining the structure of proteins. 4MNT also has potential applications in the field of biotechnology, as it has been shown to interact with certain proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Synthesis Methods : 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, exhibit significant photophysical properties. They show absorption maxima at 338–432 nm and luminescence at 455–726 nm. The introduction of nitro groups, like 4-methyl-5-nitro-2-thiazoleamine, induces bathochromic shifts in fluorescence, indicating potential applications in material science and photophysics (Murai et al., 2017).

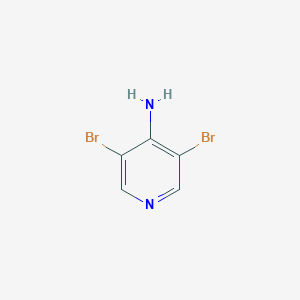

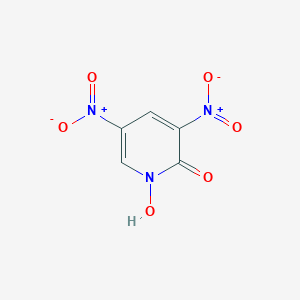

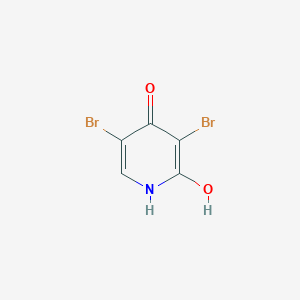

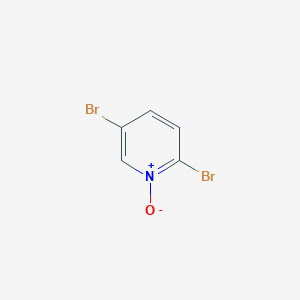

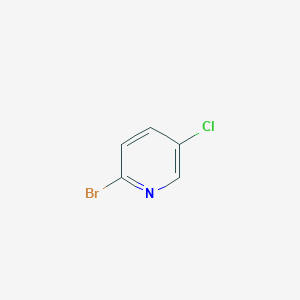

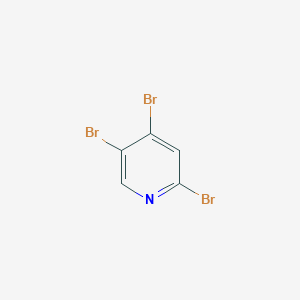

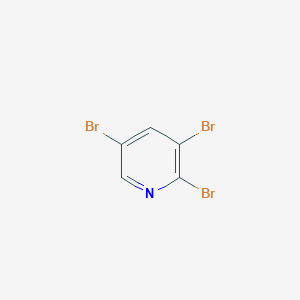

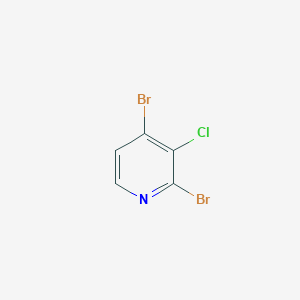

Chemical Reactions and Structural Studies : Nitration and bromination studies of thiazole derivatives, including 4-methyl-5-nitro-2-thiazoleamine, have been conducted. The structural properties of these compounds were investigated using UV, IR, and PMR spectroscopy, offering insights into their potential use in chemical synthesis and analysis (Saldabol et al., 1977).

Antiprotozoal Activity : Derivatives of 4-methyl-5-nitro-2-thiazoleamine have shown activity against Trypanosoma cruzi infections in mice. This suggests potential applications in the development of antiprotozoal drugs (Neville & Verge, 1977).

Metal Complex Synthesis : Metal complexes have been synthesized using thiazole azo dyes derived from 4-methyl-5-nitro-2-thiazoleamine. These complexes have potential applications in material science and coordination chemistry (Al-Khateeb et al., 2019).

Molecular Conformation Studies : The conformation of N-Phenylmethylene-2-thiazoleamine species, a category that includes 4-methyl-5-nitro-2-thiazoleamine, has been studied to understand the forces driving molecular twisting. This is significant in the field of molecular chemistry and design (Zhong & Xiang, 2001).

Antimicrobial Activity : Thiazole derivatives, including those related to 4-methyl-5-nitro-2-thiazoleamine, have shown antimicrobial activity, particularly against Gram-positive bacteria. This indicates potential applications in the development of new antimicrobial agents (Paruch et al., 2021).

Eigenschaften

IUPAC Name |

4-methyl-5-nitro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWBXTNRCBNGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396173 |

Source

|

| Record name | 4-Methyl-5-nitro-2-thiazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nitro-2-thiazoleamine | |

CAS RN |

56682-07-6 |

Source

|

| Record name | 4-Methyl-5-nitro-2-thiazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.